molecular formula C18H14F3N3O4S B2593185 N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-39-6

N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2593185
CAS RN: 1021266-39-6
M. Wt: 425.38
InChI Key: SCMFNADBXPSHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a furan-2-carboxamide group attached to a thiazol-2-yl group via a propyl chain. This propyl chain contains an amine group linked to a phenyl group, which is further substituted with a trifluoromethoxy group.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring in this compound suggests potential use as an antimicrobial agent. It could be effective against a variety of pathogens by interfering with bacterial cell wall synthesis or disrupting protein synthesis within microbial cells .

Anti-inflammatory and Analgesic Effects

Compounds featuring thiazole rings have been reported to exhibit significant analgesic and anti-inflammatory activities. This compound could be explored for its efficacy in reducing inflammation and pain, potentially contributing to the development of new pain relief medications .

Antitumor and Cytotoxic Activity

The structural complexity of this compound, including the trifluoromethoxy phenyl group, may interact with specific cellular targets, leading to antitumor and cytotoxic effects. This makes it a candidate for cancer research, where it could be used to study cancer cell dynamics or as a potential chemotherapeutic agent .

Neuroprotective Applications

Thiazole derivatives have shown neuroprotective activities. This compound could be investigated for its ability to protect neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases .

Antiviral Properties

The compound’s structure suggests potential antiviral properties. It could be studied for its effectiveness in inhibiting viral replication or for its use in the treatment of viral infections .

Antidiabetic Potential

Indole derivatives, which share structural similarities with this compound, have been found to possess antidiabetic properties. Research into this compound could explore its potential to regulate blood sugar levels or its use in diabetes management .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. For example, a similar compound, 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, is harmful if swallowed or inhaled, causes serious eye and skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[4-[3-oxo-3-[4-(trifluoromethoxy)anilino]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-13-6-3-11(4-7-13)22-15(25)8-5-12-10-29-17(23-12)24-16(26)14-2-1-9-27-14/h1-4,6-7,9-10H,5,8H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMFNADBXPSHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

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